N-(pyridin-3-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(pyridin-3-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic propanamide derivative featuring a fused furochromen core (a furanocoumarin analog) substituted with methyl groups at positions 2, 3, and 5, as well as a 7-oxo moiety. The propanamide side chain is functionalized with a pyridin-3-ylmethyl group, which introduces aromatic and hydrogen-bonding capabilities. Furochromen derivatives are known for diverse applications, including enzyme inhibition (e.g., Cathepsin L ), optical studies , and chemical tool development .
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C23H22N2O4/c1-13-15(3)28-20-10-21-19(9-18(13)20)14(2)17(23(27)29-21)6-7-22(26)25-12-16-5-4-8-24-11-16/h4-5,8-11H,6-7,12H2,1-3H3,(H,25,26) |
InChI Key |
RWCXBINZTWERNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CN=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps:
Formation of the Furochromenone Core: The furochromenone core can be synthesized through a multi-step process starting from a suitable aromatic aldehyde and a diketone. The key steps include aldol condensation, cyclization, and oxidation.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the furochromenone derivative and a pyridine-containing amine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furochromenone core.
Reduction: Reduction reactions can target the carbonyl group in the furochromenone core, potentially converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Functionalized derivatives with various substituents on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The furochromenone core might interact with hydrophobic pockets, while the pyridine ring could form hydrogen bonds or π-π interactions with aromatic residues.
Comparison with Similar Compounds
N-(2-(1H-Imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP, ZINC08764437)
- Key Differences :
- Substituent: Imidazole-ethyl group vs. pyridin-3-ylmethyl.
- Furochromen Methylation: 3,5-dimethyl vs. 2,3,5-trimethyl in the target compound.
- Functional Insights :
N-(4-Methylbenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (CAS 858749-39-0)
- Key Differences :
- Substituent: 4-Methylbenzyl vs. pyridin-3-ylmethyl.
Functionalized Furochromen Derivatives
1-{[(4-Methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (MFCMP)
- Key Features :
- Contains a methoxy group and Schiff base linkage instead of propanamide.
Bifunctional Furochromen-Thioether (Compound 5 in )
- Structure : Two furochromen units linked via a thioether-propanamide bridge.
- Synthesis : Prepared via DMSO-mediated coupling, with LC/MS confirmation (m/z 572.09 [M+H]+) .
- Applications : Designed for RNA-protein interaction studies, highlighting the versatility of furochromen scaffolds in chemical biology.
Comparative Analysis Table
Biological Activity
N-(pyridin-3-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. With a molecular weight of 390.44 g/mol and a molecular formula of C23H22N2O4, this compound presents a unique structure that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 390.44 g/mol |
| Molecular Formula | C23H22N2O4 |
| LogP | 3.0555 |
| LogD | 3.053 |
| Polar Surface Area | 62.825 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and death.
- Antimicrobial Activity : The compound has shown activity against various bacterial strains. In vitro studies have indicated a minimum inhibitory concentration (MIC) effective against standard strains such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of specific enzymes associated with cancer progression, similar to other compounds in its class that target kinesin spindle proteins (KSPs) and other relevant pathways.
Case Study 1: Anticancer Activity
A study conducted by Fayad et al. (2019) evaluated the anticancer properties of various compounds through screening on multicellular spheroids. The findings indicated that this compound displayed significant cytotoxicity against several cancer cell lines, leading to further investigation into its mechanism of action.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. Results showed effective inhibition at concentrations ranging from 31.25 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
